Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
Overview
Description
“Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate” is a chemical compound with the molecular formula C11H13NO3 . It is a powder in physical form . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H13NO3/c1-15-11(14)9-6-8-4-2-3-5-12(8)10(9)7-13/h6-7H,2-5H2,1H3" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C11H13NO3/c1-15-11(14)9-6-8-4-2-3-5-12(8)10(9)7-13/h6-7H,2-5H2,1H3" . This indicates that the molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 207.23 . The storage temperature is 4 degrees Celsius .Safety and Hazards
The safety information for “Methyl 3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Properties
IUPAC Name |
methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)9-6-8-4-2-3-5-12(8)10(9)7-13/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKANEKXQXZHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2CCCCC2=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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